molecular formula C7H9N3O2 B2835599 3-(pyrimidin-2-ylamino)propanoic Acid CAS No. 339195-50-5

3-(pyrimidin-2-ylamino)propanoic Acid

Cat. No.: B2835599
CAS No.: 339195-50-5
M. Wt: 167.168
InChI Key: RLUIOCBJPMRKTQ-UHFFFAOYSA-N
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Description

3-(pyrimidin-2-ylamino)propanoic acid is an organic compound with the molecular formula C7H9N3O2 It is a derivative of propanoic acid where the amino group is substituted with a pyrimidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrimidin-2-ylamino)propanoic acid typically involves the reaction of pyrimidine derivatives with propanoic acid derivatives. One common method includes the reaction of 2-aminopyrimidine with acrylonitrile followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(pyrimidin-2-ylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.

Scientific Research Applications

3-(pyrimidin-2-ylamino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and metabolic disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3-(pyrimidin-2-ylamino)propanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(pyridin-2-ylamino)propanoic acid: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.

    3-(pyrimidin-4-ylamino)propanoic acid: Similar but with the amino group attached to the 4-position of the pyrimidine ring.

Uniqueness

3-(pyrimidin-2-ylamino)propanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amino group on the pyrimidine ring can affect its binding affinity to enzymes and other molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(pyrimidin-2-ylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-6(12)2-5-10-7-8-3-1-4-9-7/h1,3-4H,2,5H2,(H,11,12)(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUIOCBJPMRKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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